3-[(4-Chlorophenyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione
Description
3-[(4-Chlorophenyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a pyrrolidine-2,5-dione derivative featuring a 4-chlorophenylamino substituent at the 3-position and a 4-propoxyphenyl group at the 1-position. The pyrrolidine-2,5-dione core is a structural motif common in bioactive molecules, often associated with anticonvulsant, anti-inflammatory, or kinase inhibitory activities. The chloro and propoxy substituents modulate electronic, steric, and pharmacokinetic properties, influencing solubility, bioavailability, and target binding .
Properties
IUPAC Name |
3-(4-chloroanilino)-1-(4-propoxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClN2O3/c1-2-11-25-16-9-7-15(8-10-16)22-18(23)12-17(19(22)24)21-14-5-3-13(20)4-6-14/h3-10,17,21H,2,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEKUIONKQPFBRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3=CC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClN2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Core Maleimide Synthesis via Anhydride-Amine Condensation
The pyrrolidine-2,5-dione (maleimide) scaffold is typically synthesized through the cyclization of maleamic acid intermediates. For 1-(4-propoxyphenyl)pyrrolidine-2,5-dione, the procedure involves:
Formation of Maleamic Acid
Maleic anhydride reacts with 4-propoxyaniline in a 1:1 molar ratio in acetic acid under reflux to form the monoamide, N-(4-propoxyphenyl)maleamic acid . The reaction proceeds via nucleophilic attack of the aniline’s amine group on one carbonyl of maleic anhydride, leaving a free carboxylic acid group.
Reaction conditions :
Introduction of the 4-Chlorophenylamino Group
The 3-position of the maleimide ring presents a challenge for functionalization due to its electron-deficient nature. Two primary strategies have been identified:
Bromination Follow by Amination
Bromination at Position 3
Bromomaleic anhydride (CAS 5926-51-2) serves as a starting material for introducing bromine at the 3-position. Reacting bromomaleic anhydride with 4-propoxyaniline forms 3-bromo-1-(4-propoxyphenyl)pyrrolidine-2,5-dione after cyclization.
Reaction conditions :
- Solvent: Water (for hydrazine sulfate reactions) or toluene (for anhydrous conditions)
- Temperature: Reflux (4–8 hours)
Nucleophilic Aromatic Substitution (SNAr)
The bromine at position 3 is displaced by 4-chloroaniline under basic conditions. This reaction leverages the electron-withdrawing effect of the maleimide ring to activate the carbon-bromine bond.
Optimized parameters :
Direct Michael Addition
The maleimide’s α,β-unsaturated carbonyl system permits Michael addition of 4-chloroaniline. This one-step method avoids pre-functionalization but requires precise stoichiometry to prevent over-addition.
Procedure :
- Dissolve 1-(4-propoxyphenyl)pyrrolidine-2,5-dione in toluene.
- Add 1.2 equivalents of 4-chloroaniline and stir at room temperature for 14 hours.
- Purify via silica gel chromatography (hexane/ethyl acetate).
Challenges :
Comparative Analysis of Synthetic Routes
| Method | Yield | Complexity | Regiochemical Control |
|---|---|---|---|
| Bromination/Amination | 70% | Moderate | High |
| Michael Addition | 50% | Low | Low |
| Multicomponent Reaction | 60% | High | Moderate |
| Palladium Catalysis | 65% | High | High |
Key observations :
Industrial-Scale Considerations
For bulk synthesis, the bromination-amination route is preferred due to:
- Cost-effectiveness : Bromomaleic anhydride is commercially available at scale.
- Reproducibility : SNAr reactions are well-characterized in maleimide systems.
- Purification ease : Crystalline intermediates simplify isolation.
Typical workflow :
- Produce 1-(4-propoxyphenyl)pyrrolidine-2,5-dione (10 kg batches).
- Brominate using N-bromosuccinimide (NBS) in CCl₄.
- Aminate with 4-chloroaniline in DMF/K₂CO₃.
- Recrystallize from ethanol/water (3:1).
Chemical Reactions Analysis
3-[(4-Chlorophenyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[(4-Chlorophenyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Mechanism of Action
The mechanism of action of 3-[(4-Chlorophenyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
Key structural analogs include derivatives with variations in aryl substituents and functional groups. Below is a comparative analysis based on molecular weight, polar surface area (PSA), rotatable bonds, and bioavailability predictions (Table 1).
Table 1: Comparative Physicochemical Properties
*Calculated values for the target compound are estimates based on substituent contributions.
- Rotatable Bonds : The target compound’s propoxy group introduces three additional rotatable bonds compared to the methyl or methoxy analogs. Excessive rotatable bonds (>10) correlate with reduced membrane permeation and oral bioavailability .
- PSA : The propoxy group’s ether oxygen increases PSA slightly, but the chloro substituent’s lower polarity partially offsets this. The compound’s PSA (~85 Ų) remains below the 140 Ų threshold for favorable bioavailability .
- Bioavailability : While the target compound meets the Veber criteria (rotatable bonds ≤10, PSA ≤140 Ų), its higher rotatable bond count compared to the methoxy analog (5 vs. 8) may reduce permeation rates, leading to moderate bioavailability .
Substituent Effects on Activity and Solubility
- Chlorophenyl vs. Methoxyphenyl: The chloro group’s electron-withdrawing nature may enhance binding affinity to hydrophobic pockets in target proteins but reduce aqueous solubility.
- Propoxyphenyl vs. Methylbenzyl : The propoxy chain increases lipophilicity (logP), favoring membrane permeation but adding steric bulk that could hinder binding. The methylbenzyl group in offers a balance of hydrophobicity and compactness.
Biological Activity
3-[(4-Chlorophenyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione is a synthetic compound belonging to the pyrrolidine-2,5-dione class. This compound has garnered attention for its diverse biological activities, including potential applications in medicinal chemistry, particularly in antimicrobial, anticancer, and anti-inflammatory domains. This article reviews the biological activity of this compound, focusing on its mechanisms, research findings, and comparative analysis with similar compounds.
The synthesis of this compound typically involves the reaction of maleic anhydride with aromatic amines. The reaction conditions often include thionyl chloride (SOCl2) to facilitate the formation of the desired product. The chemical structure is characterized by a pyrrolidine ring with substituents that influence its biological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. It may modulate enzyme activities or bind to receptors, leading to various pharmacological effects. The exact pathways and targets are still under investigation but are crucial for understanding its therapeutic potential.
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies demonstrate its effectiveness against various bacterial strains. For instance, it has shown moderate to strong activity against Salmonella typhi and Bacillus subtilis .
Anticancer Properties
The compound has been evaluated for its anticancer potential through various assays. Preliminary studies suggest that it may induce apoptosis in cancer cells by disrupting mitochondrial function and altering cell cycle progression. A study reported EC50 values indicating strong cytotoxic effects on cancer cell lines .
Anti-inflammatory Effects
In addition to antimicrobial and anticancer activities, this compound has been investigated for its anti-inflammatory properties. Experimental models have shown that it can reduce inflammatory markers and cytokine production, indicating potential therapeutic applications in treating inflammatory diseases .
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with related compounds within the pyrrolidine-2,5-dione class.
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 3-(4-Aminophenyl)pyrrolidine-2,5-dione | Structure | Moderate antimicrobial activity; less potent than target compound |
| 3-(4-Methoxyphenyl)pyrrolidine-2,5-dione | Structure | Exhibits mild anticancer activity; lacks chlorophenyl group |
| 3-(4-Bromophenyl)pyrrolidine-2,5-dione | Structure | Higher reactivity; potential for different biological interactions |
The unique substitution pattern in this compound contributes to its distinct chemical reactivity and biological profile compared to these derivatives.
Case Studies
Several case studies have highlighted the potential applications of this compound:
- Antimicrobial Efficacy : A study assessed the effectiveness of this compound against a panel of bacteria and demonstrated a significant reduction in bacterial growth rates compared to control groups.
- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that treatment with this compound resulted in a marked decrease in cell viability and increased apoptosis markers.
- Inflammation Models : In animal models of inflammation, administration of this compound led to reduced swelling and lower levels of pro-inflammatory cytokines.
Q & A
Basic: What are the common synthetic routes for synthesizing 3-[(4-Chlorophenyl)amino]-1-(4-propoxyphenyl)pyrrolidine-2,5-dione, and what critical reaction conditions must be controlled?
The synthesis of pyrrolidine-2,5-dione derivatives typically involves cyclization and substitution reactions. For structural analogs (e.g., 3-[(4-Methoxyphenyl)amino]-1-phenylpyrrolidine-2,5-dione), a maleic anhydride intermediate is reacted with aniline derivatives, followed by cyclization under acidic or thermal conditions . Key parameters include:
- Temperature control (60–100°C) to prevent side reactions like premature ring closure.
- Stoichiometric ratios of substituents (e.g., 4-chlorophenylamine and 4-propoxyphenyl precursors) to ensure regioselective substitution.
- Catalyst selection (e.g., p-toluenesulfonic acid for cyclization) to enhance reaction efficiency .
Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing the structural integrity of this compound?
- Nuclear Magnetic Resonance (NMR):
- X-ray Crystallography:
- Mass Spectrometry (HRMS):
Advanced: How can researchers design experiments to resolve discrepancies in reported biological activities of this compound across different studies?
- Standardized Assay Conditions:
- Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control compounds to minimize variability in IC₅₀ values .
- Dose-Response Curves:
- Theoretical Modeling:
Advanced: What strategies are recommended for optimizing the compound’s stability during storage and under experimental conditions?
- pH Stability Screening:
- Test degradation kinetics in buffers (pH 3–9) via HPLC. Pyrrolidine-diones are prone to hydrolysis in acidic conditions; neutral pH (6–7) is optimal .
- Thermal Stability:
- Store lyophilized samples at –20°C in inert atmospheres (argon) to prevent oxidation. For aqueous solutions, use cryoprotectants (e.g., 10% trehalose) .
- Light Sensitivity:
Advanced: How should structure-activity relationship (SAR) studies be structured to elucidate the pharmacophore of this compound?
- Systematic Substituent Variation:
- Compare analogs with differing substituents (e.g., 4-propoxy vs. 4-methoxy or 4-chloro vs. 4-fluoro phenyl groups) to assess impacts on bioactivity .
- Key Assays:
- Enzymatic Inhibition: Measure IC₅₀ against target enzymes (e.g., kinases) using fluorescence polarization.
- Cellular Permeability: Use Caco-2 monolayers to evaluate logP effects from the propoxy group .
- Computational Tools:
Advanced: What methodological frameworks are recommended for integrating this compound’s mechanism of action into existing pharmacological models?
- Target Identification:
- Pathway Analysis:
- Link activity data to pathways (e.g., MAPK/ERK) via RNA sequencing or phosphoproteomics in treated vs. untreated cells .
- In Vivo Validation:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
